5-ブロモ-4-メチル-2-ニトロピリジン

説明

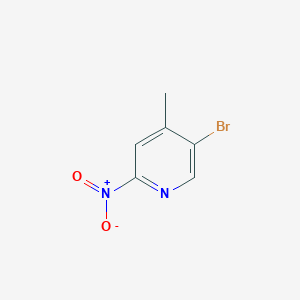

5-Bromo-4-Methyl-2-Nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Bromo-4-Methyl-2-Nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-4-Methyl-2-Nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-Methyl-2-Nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

5-Bromo-4-Methyl-2-Nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow for modifications that enhance biological activity, making it a valuable component in drug development.

- Anti-Cancer Agents : The compound is involved in synthesizing novel anti-cancer drugs. For instance, derivatives of nitropyridines have shown promising activity against various cancer cell lines, indicating their potential as therapeutic agents .

- Antibiotics : Research has demonstrated that this compound can be modified to create effective antibiotics, targeting bacterial infections and improving treatment outcomes .

Agricultural Chemicals

In agricultural chemistry, 5-Bromo-4-Methyl-2-Nitropyridine is explored for its potential as a pesticide and herbicide. Its application contributes to the development of more effective and environmentally friendly agricultural chemicals.

- Pesticide Formulation : The compound's efficacy in pest control has been documented, leading to improved crop yields and protection against various agricultural pests .

- Herbicide Development : Studies indicate that derivatives of this compound can be engineered to target specific weeds while minimizing harm to crops, thus enhancing agricultural sustainability .

Material Science

The compound is also investigated for its applications in material science, particularly in creating advanced materials.

- Conductive Polymers : Research has shown that 5-Bromo-4-Methyl-2-Nitropyridine can be used to synthesize conductive polymers, which are essential for developing electronic devices .

- Organic Electronics : Its properties allow for innovations in organic electronics, leading to advancements in flexible displays and other electronic components .

Research in Organic Chemistry

In organic chemistry, 5-Bromo-4-Methyl-2-Nitropyridine serves as a key reagent.

- Synthesis of Complex Molecules : It facilitates the formation of complex organic molecules through various chemical reactions, aiding researchers in exploring new synthetic pathways .

- Nucleophilic Aromatic Substitution : The compound is often involved in nucleophilic aromatic substitution reactions, which are fundamental in synthesizing various organic compounds .

Analytical Chemistry

The compound plays a role in analytical chemistry as well.

- Chromatography and Spectroscopy : It is used as a reagent in chromatographic techniques and spectroscopy to identify and quantify other compounds within complex mixtures, enhancing analytical capabilities .

Case Study: Toxicity Reports

While 5-Bromo-4-Methyl-2-Nitropyridine has numerous applications, it is essential to note its toxicity profile. A reported case involved a worker exposed to a related compound (5-Bromo-2-Nitropyridine), leading to severe health issues such as methemoglobinemia and delayed encephalopathy. This highlights the importance of safety measures when handling such chemicals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-cancer agents, antibiotics | Enhanced efficacy of treatments |

| Agricultural Chemicals | Pesticides, herbicides | Improved crop protection and yield |

| Material Science | Conductive polymers, organic electronics | Innovations in electronic devices |

| Organic Chemistry | Synthesis of complex molecules | New synthetic pathways |

| Analytical Chemistry | Reagent in chromatography and spectroscopy | Improved identification and quantification |

作用機序

Target of Action

It’s known that nitropyridines are often used in the synthesis of various pharmaceuticals and can interact with a variety of biological targets .

Mode of Action

For instance, they can react with N2O5 in an organic solvent to form N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to form 3-nitropyridine .

Biochemical Pathways

Nitropyridines are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Result of Action

Nitropyridines are often used in the synthesis of various pharmaceuticals, suggesting they may have diverse effects at the molecular and cellular level .

生化学分析

Biochemical Properties

5-Bromo-4-Methyl-2-Nitropyridine is known to participate in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been extensively documented .

Cellular Effects

Exposure to 5-Bromo-4-Methyl-2-Nitropyridine has been reported to cause methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . It can be absorbed through the skin and respiratory tract, resulting in these systemic effects .

Molecular Mechanism

It is speculated that 5-Bromo-4-Methyl-2-Nitropyridine could oxidize hemoglobin to Met-Hb, causing cellular and tissue damage and oxidative hemolysis .

Temporal Effects in Laboratory Settings

It is known that the compound can cause delayed encephalopathy, which was confirmed 82 days after exposure .

Dosage Effects in Animal Models

The effects of 5-Bromo-4-Methyl-2-Nitropyridine at different dosages in animal models have not been extensively studied. It is known that the compound is toxic and can cause serious health effects, including methemoglobinemia and delayed encephalopathy .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura coupling reactions .

Transport and Distribution

It is known that the compound can be absorbed through the skin and respiratory tract .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that the compound can interact with various subcellular structures .

生物活性

5-Bromo-4-methyl-2-nitropyridine (C6H5BrN2O2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 5-Bromo-4-methyl-2-nitropyridine features a bromine atom and a nitro group attached to a pyridine ring, which contributes to its reactivity and biological activity. The compound's structural formula is represented as follows:

- Molecular Formula: C6H5BrN2O2

- SMILES: CC1=CC(=NC=C1Br)N+[O-]

Biological Activity

1. Antimicrobial Properties

Research indicates that 5-Bromo-4-methyl-2-nitropyridine exhibits antimicrobial activity against various bacterial strains. Studies have shown that derivatives of nitropyridines can inhibit bacterial growth, making them potential candidates for antibiotic development.

2. Anticancer Potential

The compound has been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may affect the expression of genes associated with cell survival and proliferation.

3. Toxicological Concerns

While exploring its biological activity, it is crucial to note the toxic effects associated with 5-Bromo-4-methyl-2-nitropyridine. A case study reported a 40-year-old male who developed severe toxicity after exposure to leaked 5-Bromo-2-nitropyridine (a related compound). Symptoms included methemoglobinemia, hemolytic anemia, and acute renal failure, highlighting the need for caution in handling this compound .

The biological effects of 5-Bromo-4-methyl-2-nitropyridine are attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can bind to receptors that regulate cell signaling pathways, affecting processes like apoptosis and proliferation.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Toxicity | Causes methemoglobinemia and renal failure |

Case Study: Toxic Exposure

A notable case involved a factory worker exposed to leaked 5-Bromo-2-nitropyridine. Following exposure, he exhibited symptoms such as dizziness, cyanosis, and coma. Clinical findings confirmed methemoglobinemia and other severe complications, emphasizing the compound's potential health risks .

特性

IUPAC Name |

5-bromo-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAONQSRAXEGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225278-70-5 | |

| Record name | 5-bromo-4-methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。